molecular formula C14H19NO3 B12594872 Phenylacetic acid--azepan-2-one (1/1) CAS No. 894776-55-7

Phenylacetic acid--azepan-2-one (1/1)

Katalognummer: B12594872
CAS-Nummer: 894776-55-7
Molekulargewicht: 249.30 g/mol
InChI-Schlüssel: WACPKIOJLHPSET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenylacetic acid–azepan-2-one (1/1) is a compound with the molecular formula C14H19NO3 It is a combination of phenylacetic acid and azepan-2-one, which are both significant in various chemical and industrial applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phenylacetic acid–azepan-2-one (1/1) can be achieved through various methods. One common approach involves the reaction of phenylacetic acid with azepan-2-one under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of phenylacetic acid–azepan-2-one (1/1) often involves large-scale chemical reactors where the reactants are combined and subjected to optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with minimal impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Phenylacetic acid–azepan-2-one (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into simpler molecules.

    Substitution: The phenyl group in phenylacetic acid can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylacetic acid–azepan-2-one (1/1) can yield benzoic acid derivatives, while reduction can produce various alcohols and hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Phenylacetic acid–azepan-2-one (1/1) has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of polymers, particularly nylon-6, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of phenylacetic acid–azepan-2-one (1/1) involves its interaction with specific molecular targets and pathways. The phenylacetic acid component can act as a precursor for various biochemical reactions, while azepan-2-one is involved in polymerization processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Phenylacetic acid–azepan-2-one (1/1) can be compared with other similar compounds such as:

    Phenylacetone: A related compound with similar chemical properties but different applications.

    Caprolactam: The azepan-2-one component is identical to caprolactam, which is widely used in the production of nylon-6.

    Phenylacetic Acid: The phenylacetic acid component is used in various chemical syntheses and has distinct properties compared to the combined compound.

The uniqueness of phenylacetic acid–azepan-2-one (1/1) lies in its combined properties, making it versatile for multiple applications in different fields.

Eigenschaften

CAS-Nummer

894776-55-7

Molekularformel

C14H19NO3

Molekulargewicht

249.30 g/mol

IUPAC-Name

azepan-2-one;2-phenylacetic acid

InChI

InChI=1S/C8H8O2.C6H11NO/c9-8(10)6-7-4-2-1-3-5-7;8-6-4-2-1-3-5-7-6/h1-5H,6H2,(H,9,10);1-5H2,(H,7,8)

InChI-Schlüssel

WACPKIOJLHPSET-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=O)NCC1.C1=CC=C(C=C1)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.